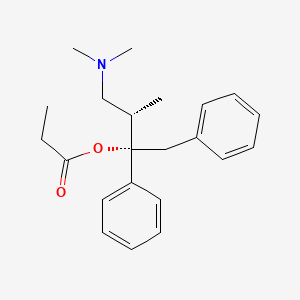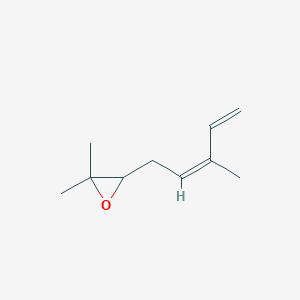
(Z)-beta-Ocimene epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-beta-Ocimene epoxide is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered cyclic ether structure This compound is derived from (Z)-beta-Ocimene, a naturally occurring monoterpene found in various essential oils
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-beta-Ocimene epoxide typically involves the epoxidation of (Z)-beta-Ocimene. One common method is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), which reacts with the double bond in (Z)-beta-Ocimene to form the epoxide ring . The reaction is usually carried out in a non-aqueous solvent like chloroform or acetone to prevent hydrolysis of the epoxide .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to meet industrial requirements for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-beta-Ocimene epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under acidic or basic conditions, leading to the formation of different products depending on the nucleophile and reaction conditions
Oxidation and reduction: The epoxide ring can be further oxidized or reduced to form different functional groups.
Substitution reactions: Nucleophiles can attack the epoxide ring, resulting in substitution products.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate the ring-opening under basic conditions.
Oxidizing agents: Peroxycarboxylic acids like mCPBA are commonly used for the initial epoxidation.
Major Products Formed
1,2-diols: Formed from the hydrolysis of the epoxide ring under acidic conditions.
Beta-amino alcohols: Produced from the reaction of the epoxide with amines.
Wissenschaftliche Forschungsanwendungen
(Z)-beta-Ocimene epoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (Z)-beta-Ocimene epoxide involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions. For example, in biological systems, the epoxide can interact with enzymes and other biomolecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-beta-Ocimene epoxide: Another isomer of beta-Ocimene epoxide with different stereochemistry.
Limonene epoxide: Derived from limonene, another monoterpene, and has similar chemical properties.
Geraniol epoxide: Formed from geraniol, a monoterpenoid alcohol, and shares similar reactivity.
Uniqueness
(Z)-beta-Ocimene epoxide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of stereochemically pure compounds and in applications where specific stereochemistry is crucial .
Eigenschaften
CAS-Nummer |
33281-83-3 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2,2-dimethyl-3-[(2Z)-3-methylpenta-2,4-dienyl]oxirane |
InChI |
InChI=1S/C10H16O/c1-5-8(2)6-7-9-10(3,4)11-9/h5-6,9H,1,7H2,2-4H3/b8-6- |
InChI-Schlüssel |
LIMXJCIGROLRED-VURMDHGXSA-N |
Isomerische SMILES |
C/C(=C/CC1C(O1)(C)C)/C=C |
Kanonische SMILES |
CC(=CCC1C(O1)(C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


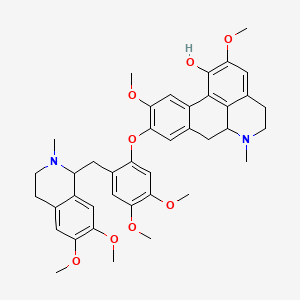

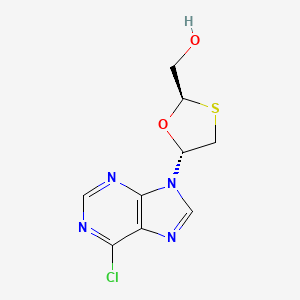

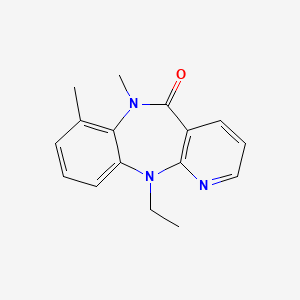
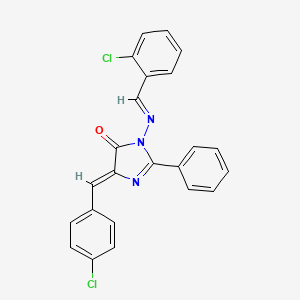
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)


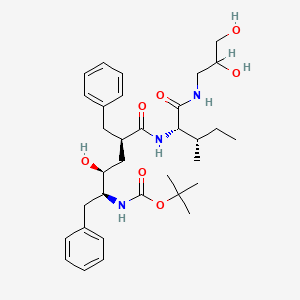
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
